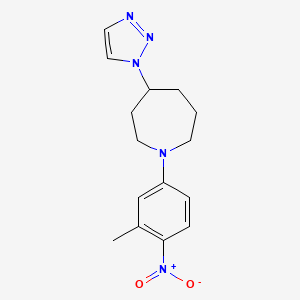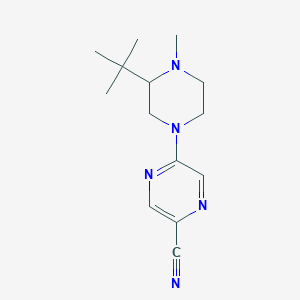
5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the piperazine moiety. The tert-butyl and methyl groups are then added to the piperazine ring through alkylation reactions.
Formation of Pyrazine Ring: The pyrazine ring can be synthesized via the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated pyrazine reacts with piperazine.
Alkylation: The tert-butyl and methyl groups are introduced using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its piperazine moiety is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the pyrazine ring is particularly significant due to its known biological activity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety can bind to receptor sites, modulating their activity. The pyrazine ring can participate in electron transfer reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the tert-butyl group, which may affect its steric and electronic properties.
5-(3-Tert-butylpiperazin-1-yl)pyrazine-2-carbonitrile: Lacks the methyl group, potentially altering its biological activity.
5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyridine-2-carbonitrile: Substitution of the pyrazine ring with a pyridine ring, which can change its reactivity and interaction with biological targets.
Uniqueness
The presence of both tert-butyl and methyl groups on the piperazine ring in 5-(3-Tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile provides a unique steric and electronic environment, potentially enhancing its interaction with specific biological targets and increasing its stability in various chemical reactions.
Properties
IUPAC Name |
5-(3-tert-butyl-4-methylpiperazin-1-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-14(2,3)12-10-19(6-5-18(12)4)13-9-16-11(7-15)8-17-13/h8-9,12H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGAWGIBEICJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1C)C2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one](/img/structure/B6983396.png)
![4-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]-2-methylpyrazol-3-amine](/img/structure/B6983404.png)
![4-[5-(Cyclopent-2-en-1-ylmethyl)-1,2,4-oxadiazol-3-yl]-2-methylpyrazol-3-amine](/img/structure/B6983405.png)
![5-[5-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983413.png)
![5-Bromo-4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983438.png)
![4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B6983441.png)
![2-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]-5-fluoropyrimidine](/img/structure/B6983456.png)
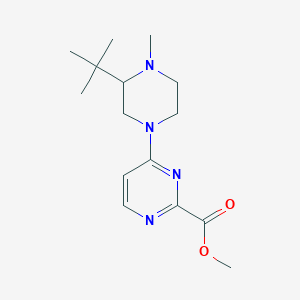
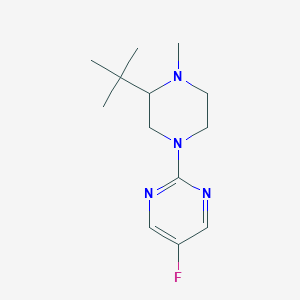
![5-bromo-4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine](/img/structure/B6983474.png)
![6-(3-Tert-butyl-4-methylpiperazin-1-yl)-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983476.png)
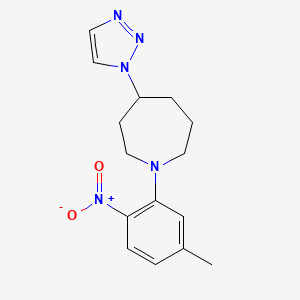
![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)
